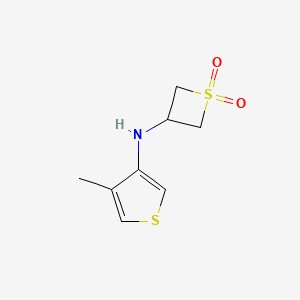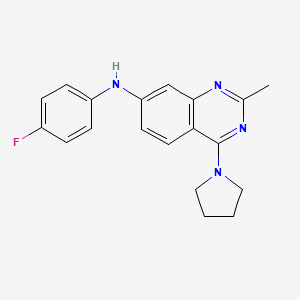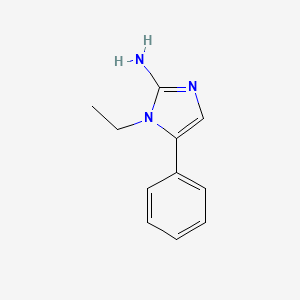
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring with a sulfone group and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates and thiophenolate . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide (H₂O₂) to facilitate the formation of the thietane ring and its subsequent oxidation to the sulfone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form the sulfone group.
Substitution: The thiophene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the thietane ring and substituted thiophene derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antidepressant, with studies indicating its efficacy in tail-suspension and forced-swim tests.
Material Science: The unique structural properties of this compound make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: Its ability to interact with various biological targets makes it useful in studying biochemical pathways and developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is thought to be mediated through the modulation of neurotransmitter levels and receptor interactions . The exact molecular targets and pathways, however, require further research to be fully elucidated.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylsulfanylthietane 1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a methylthiophenyl group.
3-Aryloxythietane 1,1-dioxide: Contains an aryloxy group, showing different chemical reactivity and biological activity.
Uniqueness
3-((4-Methylthiophen-3-yl)amino)thietane 1,1-dioxide is unique due to its combination of a thietane ring with a sulfone group and a thiophene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H11NO2S2 |
|---|---|
Peso molecular |
217.3 g/mol |
Nombre IUPAC |
N-(1,1-dioxothietan-3-yl)-4-methylthiophen-3-amine |
InChI |
InChI=1S/C8H11NO2S2/c1-6-2-12-3-8(6)9-7-4-13(10,11)5-7/h2-3,7,9H,4-5H2,1H3 |
Clave InChI |
PXQNVBXJKCTELB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC=C1NC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)







![1-[(2,6-Dichlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12936308.png)

![S-[(1H-Benzimidazol-2-yl)methyl] dioctylcarbamothioate](/img/structure/B12936332.png)
